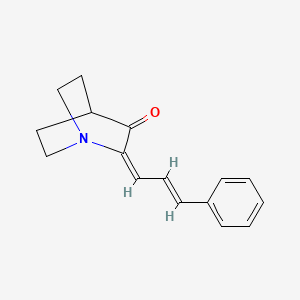

2-(3-Phenyl-2-propenylidene)-3-quinuclidinone

Description

2-(3-Phenyl-2-propenylidene)-3-quinuclidinone is a bicyclic ketone derivative featuring a quinuclidinone core (1-azabicyclo[2.2.2]octan-3-one) conjugated with a 3-phenyl-2-propenylidene substituent. This compound belongs to the class of α,β-unsaturated ketones, where the propenylidene group introduces extended π-conjugation, influencing its electronic and steric properties.

Propriétés

IUPAC Name |

(2E)-2-[(E)-3-phenylprop-2-enylidene]-1-azabicyclo[2.2.2]octan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c18-16-14-9-11-17(12-10-14)15(16)8-4-7-13-5-2-1-3-6-13/h1-8,14H,9-12H2/b7-4+,15-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGXMZALOKSELM-DUEVJXGLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(=O)C2=CC=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN\2CCC1C(=O)/C2=C\C=C\C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenyl-2-propenylidene)-3-quinuclidinone typically involves the condensation of quinuclidinone with cinnamaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of 2-(3-Phenyl-2-propenylidene)-3-quinuclidinone may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Phenyl-2-propenylidene)-3-quinuclidinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The phenylpropenylidene moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols, amines, or other reduced forms.

Substitution: Substituted derivatives with various functional groups.

Applications De Recherche Scientifique

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has focused on its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mécanisme D'action

The mechanism of action of 2-(3-Phenyl-2-propenylidene)-3-quinuclidinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparaison Avec Des Composés Similaires

(a) 2-[(Z)-(2,5-Dimethoxyphenyl)methylidene]-3-quinuclidinone (CAS 315244-82-7)

- Structure : Features a 2,5-dimethoxyphenyl group instead of a 3-phenylpropenylidene substituent.

- Properties: Molecular formula: C₁₆H₁₉NO₃ Molecular weight: 273.33 g/mol Predicted density: 1.21 g/cm³ Acid dissociation constant (pKa): ~2.70 .

(b) 2-(9-Phenanthrylmethylene)-3-quinuclidinone

- Structure : Substituted with a phenanthrene-derived methylene group.

(c) 2-(2,3-Dichlorophenoxy)-N'-(3-phenyl-2-propenylidene)acetohydrazide

- Structure: Combines the 3-phenylpropenylidene group with an acetohydrazide moiety and dichlorophenoxy substituent.

- Functional Impact: The hydrazide group introduces hydrogen-bonding capacity, altering reactivity and biological activity compared to the parent quinuclidinone .

Reactivity and Catalytic Behavior

(a) Substrate Specificity in Enzymatic Reduction

- 3-Quinuclidinone Reductases: Enzymes like Agrobacterium tumefaciens 3-quinuclidinone reductase (AtQR) stereospecifically reduce 3-quinuclidinone to (R)-3-quinuclidinol (>99.9% enantiomeric excess) .

- Impact of Substituents : Derivatives with bulkier groups (e.g., phenanthrylmethylene) may exhibit reduced catalytic efficiency due to steric hindrance in the enzyme’s hydrophobic substrate-binding pocket .

(b) Inhibitory Effects

- High concentrations (>5% w/v) of 3-quinuclidinone derivatives inhibit enzymatic activity in E. coli biocatalysts, likely due to substrate overload or solvent effects .

Physicochemical and Pharmacological Properties

Activité Biologique

2-(3-Phenyl-2-propenylidene)-3-quinuclidinone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a quinuclidinone core structure, which is known for its pharmacological potential. The presence of the phenylpropenylidene moiety contributes to its biological properties, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research has indicated that 2-(3-Phenyl-2-propenylidene)-3-quinuclidinone exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effective antibacterial activity, particularly against resistant strains.

| Bacterial Strain | MIC (mg/L) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.5 | Effective against MRSA |

| Enterococcus faecium | 1.0 | Effective against VRE |

| Escherichia coli | 2.0 | Moderate activity |

These findings highlight the compound's potential as a lead for developing new antibacterial agents, especially in the context of rising antimicrobial resistance.

Anticancer Properties

The compound has also been studied for its anticancer effects. It appears to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism involves the disruption of critical signaling pathways associated with cell growth and survival.

Mechanism of Action:

- Inhibition of Protein Kinases: The compound targets specific protein kinases involved in cancer cell signaling, leading to reduced tumor growth.

- Induction of Apoptosis: It triggers apoptotic pathways, promoting cell death in malignant cells.

Case Studies

-

Study on Antimicrobial Efficacy:

In a study evaluating the antimicrobial efficacy of several quinonoid compounds, 2-(3-Phenyl-2-propenylidene)-3-quinuclidinone was shown to have superior activity against antibiotic-resistant strains compared to conventional antibiotics like vancomycin and linezolid . -

Anticancer Activity Investigation:

A recent investigation into the anticancer properties demonstrated that the compound significantly inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 15 µM. The study concluded that further optimization could enhance its efficacy as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.